MV-1-NH-Me
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MV-1-NH-Me involves the conjugation of an MV-1-derived IAP ligand with an ABL inhibitor through a linker . The specific reaction conditions and detailed synthetic routes are typically proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is produced under controlled laboratory conditions to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
MV-1-NH-Me undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the compound’s structure.
Substitution: Substitution reactions are common, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various solvents. The specific conditions depend on the desired reaction and the target product .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction performed. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
MV-1-NH-Me has several scientific research applications, including:
Mechanism of Action
MV-1-NH-Me exerts its effects by binding to an ABL inhibitor via a linker, forming a SNIPER molecule . This interaction targets specific proteins for degradation, thereby modulating cellular pathways and processes . The molecular targets include cIAP1, and the pathways involved are related to protein degradation and signal transduction .
Comparison with Similar Compounds
Similar Compounds
MV-1: The parent compound from which MV-1-NH-Me is derived.
PROTAC IAP binding moiety 1: Another IAP ligand used in similar research applications.
ABL inhibitors: Compounds that inhibit ABL kinase activity and are used in conjunction with this compound.
Uniqueness
This compound is unique due to its ability to form SNIPER molecules, which are highly specific in targeting proteins for degradation . This specificity makes it a valuable tool in scientific research, particularly in the study of protein degradation and targeted therapies .
Biological Activity
MV-1-NH-Me is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various cell lines, and relevant case studies.
This compound is derived from the MV-1 series of compounds, characterized by its interaction with cellular inhibitors of apoptosis (IAPs). It functions as a ligand that binds to cIAP1, facilitating the targeted degradation of specific proteins through the SNIPER (Specific and Nongenetic IAP-dependent Protein Erasers) technology. This mechanism is crucial for inducing apoptosis in cancer cells, making this compound a candidate for cancer therapy.
Key Properties
- Chemical Formula : Not specified in the sources.
- Mechanism : Binds to cIAP1 to promote targeted protein degradation.
- Target : Primarily interacts with ABL inhibitors.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study reported an IC₅₀ value of approximately 2 μM against human acute myeloid leukemia (AML) cells (MV4-11) using the MTT assay, indicating potent antiproliferative effects .
Cell Line | IC₅₀ (μM) | Effect |
---|---|---|
MV4-11 (AML) | 2 | High antiproliferative activity |
MCF-7 (Breast Cancer) | 46 | Moderate cytotoxicity |
This compound's effectiveness is attributed to its ability to induce apoptosis through the modulation of apoptotic pathways. The compound's interaction with IAPs leads to the release of caspases, which are critical for the execution phase of apoptosis. This mechanism is essential for overcoming resistance in cancer cells that typically evade programmed cell death.
Case Studies
- Cytotoxicity in Cancer Models : In a controlled study, this compound was tested on various tumor spheroids derived from solid tumors. The results indicated a high degree of cellular uptake and subsequent cytotoxicity, suggesting its potential as a therapeutic agent in solid tumors .
- Comparative Studies : When compared to other compounds such as betulin, this compound demonstrated superior antiproliferative effects against MCF-7 cells. Betulin showed only 30% cytotoxicity after 48 hours, while this compound achieved higher efficacy .
Safety and Efficacy
While the biological activity of this compound is promising, safety profiles must be established through further studies. Initial findings suggest no significant DNA damage in brain cells at certain dosages, indicating a favorable safety margin . However, comprehensive toxicological assessments are necessary before clinical applications can be considered.
Properties
Molecular Formula |
C33H45N5O4 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]-N-[(2S)-1-(methylamino)-1-oxo-3,3-diphenylpropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H45N5O4/c1-22(34-2)30(39)36-28(25-18-11-6-12-19-25)33(42)38-21-13-20-26(38)31(40)37-29(32(41)35-3)27(23-14-7-4-8-15-23)24-16-9-5-10-17-24/h4-5,7-10,14-17,22,25-29,34H,6,11-13,18-21H2,1-3H3,(H,35,41)(H,36,39)(H,37,40)/t22-,26-,28-,29-/m0/s1 |
InChI Key |
FWVBKWFGQNQMDR-CJBSCAABSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC(C(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NC)NC |
Origin of Product |
United States |
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